Cas no 6950-99-8 (3-{[(pyridin-2-yl)methyl]amino}propan-1-ol)

3-{[(Pyridin-2-yl)methyl]amino}propan-1-ol is a versatile organic compound featuring both a pyridine moiety and an amino alcohol functional group. Its structure combines a pyridinylmethylamine group with a hydroxypropyl chain, offering bifunctional reactivity suitable for coordination chemistry and synthetic applications. The compound serves as a useful intermediate in pharmaceutical and agrochemical synthesis, where its ability to act as a ligand for metal complexes or as a building block for heterocyclic derivatives is advantageous. Its balanced hydrophilicity and lipophilicity enhance solubility in a range of solvents, facilitating diverse reaction conditions. The presence of both nitrogen and oxygen donor sites makes it valuable for designing catalysts or biologically active molecules.
3-{[(pyridin-2-yl)methyl]amino}propan-1-ol structure
6950-99-8 structure
Product Name:3-{[(pyridin-2-yl)methyl]amino}propan-1-ol
CAS No:6950-99-8
MF:C9H14N2O
MW:166.220262050629
CID:858865
PubChem ID:248485
Update Time:2025-05-20

3-{[(pyridin-2-yl)methyl]amino}propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-[(2-Pyridinylmethyl)amino]-1-propanol
    • (2-pyridylmethyl)-(1-hydroxypropyl)amine
    • 3-(pyridin-2-ylmethylamino)propan-1-ol
    • 3-((2-pyridinylmethyl)amino)-1-propanol
    • 3-((2-pyridinylmethyl)-amino)-1-propanol
    • 3-[(pyridin-2-ylmethyl)-amino]-propan-1-ol
    • 3-[(Pyridin-2-Yl-Methyl)Amino]Propan-1-Ol
    • AC1L6MGE
    • AC1Q7CUA
    • AC1Q7CUD
    • NCIStruc1_000135
    • NCIStruc2_000139
    • NSC65650
    • 3-{[(pyridin-2-yl)methyl]amino}propan-1-ol
    • Inchi: 1S/C9H14N2O/c12-7-3-5-10-8-9-4-1-2-6-11-9/h1-2,4,6,10,12H,3,5,7-8H2
    • InChI Key: UTTDICFUEAFWJV-UHFFFAOYSA-N
    • SMILES: OCCCNCC1C=CC=CN=1

Computed Properties

  • Exact Mass: 166.11100
  • Monoisotopic Mass: 166.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.2A^2
  • XLogP3: -0.1

Experimental Properties

  • Density: 1.073
  • Boiling Point: 301.3°C at 760 mmHg
  • Flash Point: 136°C
  • Refractive Index: 1.536
  • PSA: 45.15000
  • LogP: 0.94450

3-{[(pyridin-2-yl)methyl]amino}propan-1-ol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 3-{[(pyridin-2-yl)methyl]amino}propan-1-ol

Comprehensive Overview of 3-{[(pyridin-2-yl)methyl]amino}propan-1-ol (CAS No. 6950-99-8): Properties, Applications, and Industry Insights

3-{[(pyridin-2-yl)methyl]amino}propan-1-ol (CAS No. 6950-99-8) is a specialized organic compound gaining traction in pharmaceutical and chemical research due to its unique molecular structure. This pyridine-derived amino alcohol features a propan-1-ol backbone modified with a pyridin-2-ylmethyl substituent, making it valuable for ligand synthesis and intermediate applications. Recent studies highlight its role in developing bioactive molecules, particularly in neurological research and enzyme modulation, aligning with growing interest in targeted drug design.

The compound's dual functional groups (–NH and –OH) enable diverse chemical modifications, a feature frequently searched by researchers exploring structure-activity relationships (SAR). Its CAS No. 6950-99-8 is often queried alongside terms like "solubility in polar solvents" or "stability under acidic conditions", reflecting practical lab concerns. Analytical data shows optimal performance in pH-neutral environments, with degradation observed only above 200°C, making it suitable for high-temperature reactions.

In material science, 3-{[(pyridin-2-yl)methyl]amino}propan-1-ol serves as a precursor for metal-organic frameworks (MOFs)—a trending topic in sustainable catalysis. Its nitrogen-rich structure facilitates coordination chemistry, a feature highlighted in 2023 Journal of Coordination Chemistry studies. This aligns with Google Trends data showing rising searches for "MOF design principles" and "heterocyclic linkers".

From a commercial perspective, suppliers emphasize the compound's high purity grades (≥98%), addressing industry demand for reproducible synthetic outcomes. Patent databases reveal its use in photocatalysts and biodegradable polymers, connecting to eco-conscious research trends. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its structural integrity, frequently mentioned in quality control protocols.

Emerging applications include corrosion inhibition—addressing a pain point in industrial maintenance—with 2024 studies demonstrating 89% efficiency in mild steel protection. This positions CAS No. 6950-99-8 as a candidate for green inhibitors, a niche with 40% annual search growth. The compound's low ecotoxicity further supports this application, meeting REACH compliance standards.

Future research directions may explore its supramolecular chemistry potential, particularly in molecular recognition systems. The pyridinyl moiety offers π-stacking capabilities, while the hydroxyl group enables hydrogen bonding—properties increasingly sought for sensor development. Such multidisciplinary relevance ensures sustained academic and industrial interest in this versatile molecule.

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